
Acide 3-hydroxy-1,5-pentanedioïque-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,5-pentanedioic–d5 Acid is an organic compound that consists of an aldehyde group and an acid group. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and other chemicals. The d5 labeled version of 3-Hydroxy-1,5-pentanedioic Acid is primarily used in research applications, such as metabolic studies, as it can be easily traced in the body.
Applications De Recherche Scientifique
3-Hydroxy-1,5-pentanedioic–d5 Acid has a wide range of scientific research applications, including:
Metabolic Studies: The d5 labeled version is used to trace metabolic pathways in biological systems.
Synthetic Chemistry: It serves as an intermediate in the synthesis of complex molecules with high enantiomeric excess, important for pharmaceutical applications.
Environmental Applications: Studies on the oxidation kinetics of similar compounds provide insights into environmental degradation processes.
Catalytic Transformations: Research into selective hydrogenation of related compounds highlights its role in producing renewable chemicals.
Material Science and Polymer Chemistry: It is used in the development of new materials with specific permeation characteristics for industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,5-pentanedioic–d5 Acid typically involves the use of stable isotopes. One common method is the deuteration of 3-Hydroxy-1,5-pentanedioic Acid, where hydrogen atoms are replaced with deuterium atoms. This process can be achieved through various chemical reactions, including catalytic hydrogenation and exchange reactions .
Industrial Production Methods
Industrial production of 3-Hydroxy-1,5-pentanedioic–d5 Acid involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1,5-pentanedioic–d5 Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Keto-1,5-pentanedioic Acid.
Reduction: Reduction of the aldehyde group can yield 3-Hydroxy-1,5-pentanediol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: 3-Keto-1,5-pentanedioic Acid
Reduction: 3-Hydroxy-1,5-pentanediol
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1,5-pentanedioic–d5 Acid involves its interaction with various molecular targets and pathways. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its movement and transformation within biological systems. The deuterium labeling provides a distinct signal that can be detected using techniques such as mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyglutaric Acid: Shares a similar structure with an additional hydroxyl group.
3-Hydroxy-3-methylglutaric Acid: Contains a methyl group at the beta position.
3-Keto-1,5-pentanedioic Acid: An oxidized form of 3-Hydroxy-1,5-pentanedioic Acid.
Uniqueness
3-Hydroxy-1,5-pentanedioic–d5 Acid is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and tracing experiments. The presence of deuterium atoms allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems.
Propriétés
Numéro CAS |
1219805-72-7 |
|---|---|
Formule moléculaire |
C5H8O5 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2,2,3,4,4-pentadeuterio-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1D2,2D2,3D |
Clé InChI |
ZQHYXNSQOIDNTL-UXXIZXEISA-N |
SMILES |
C(C(CC(=O)O)O)C(=O)O |
SMILES isomérique |
[2H]C([2H])(C(=O)O)C([2H])(C([2H])([2H])C(=O)O)O |
SMILES canonique |
C(C(CC(=O)O)O)C(=O)O |
Synonymes |
3-Hydroxy-1,5-pentanedioic--d5 Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


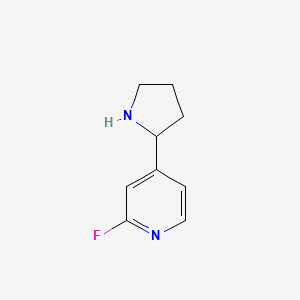
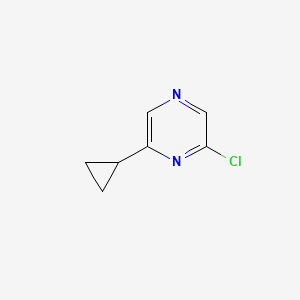
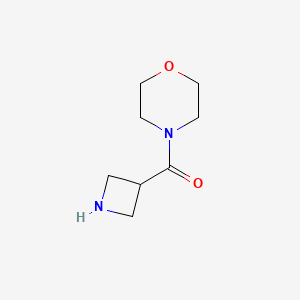
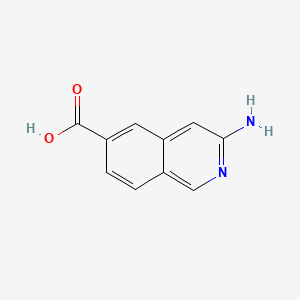
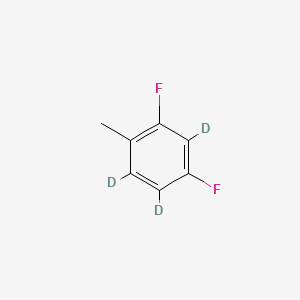
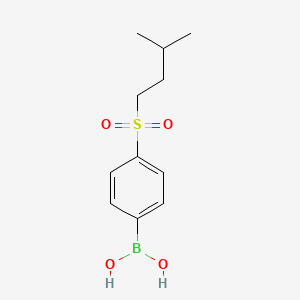
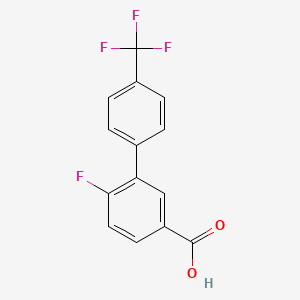
![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

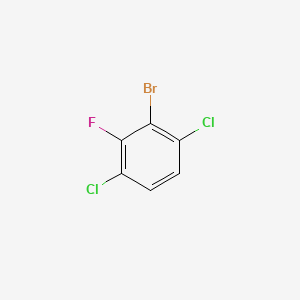
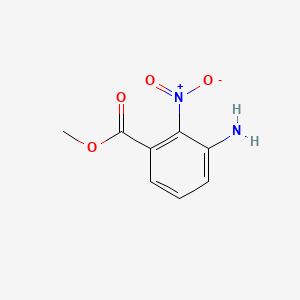
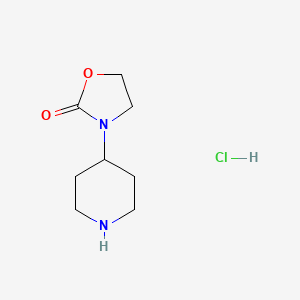
![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)
